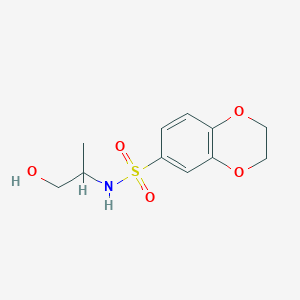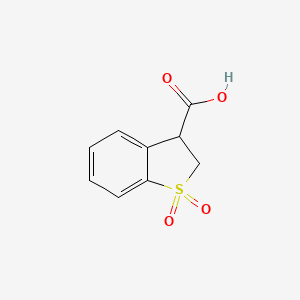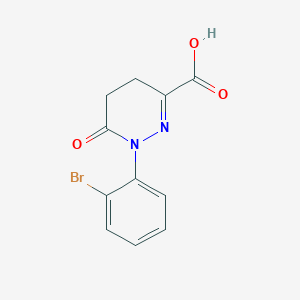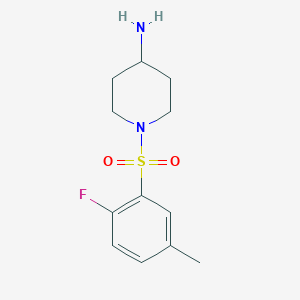![molecular formula C15H17NO3 B7556405 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMB is a member of the benzoic acid family and has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid involves its ability to modulate various signaling pathways in cells. 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell survival. Additionally, 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been found to have a number of biochemical and physiological effects. Studies have shown that 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid can decrease the production of reactive oxygen species, which are involved in the development of various diseases. Additionally, 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been found to decrease the expression of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid in lab experiments is its ability to modulate multiple signaling pathways, making it a potentially useful therapeutic agent for a variety of diseases. However, one limitation is that the synthesis of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid is a multi-step process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid. One area of interest is the development of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid and to determine its potential therapeutic applications in various diseases. Finally, studies are needed to determine the safety and toxicity of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid in vivo.
In conclusion, 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid is a promising chemical compound with potential therapeutic properties. Its ability to modulate multiple signaling pathways makes it a potentially useful therapeutic agent for a variety of diseases. Further research is needed to fully understand the mechanisms of action of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 5-methylfurfural with methylamine to form N-methyl-5-methylfurfurylamine. This intermediate is then reacted with 4-bromomethylbenzoic acid to produce 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid.
Scientific Research Applications
4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
4-[[methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-3-8-14(19-11)10-16(2)9-12-4-6-13(7-5-12)15(17)18/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXPAIBRATUNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)






![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)